molecular formula C13H8N4O4 B14576269 2-[2-(5-Nitrofuran-2-yl)ethenyl]pyrido[2,3-d]pyrimidin-5(8H)-one CAS No. 61452-83-3

2-[2-(5-Nitrofuran-2-yl)ethenyl]pyrido[2,3-d]pyrimidin-5(8H)-one

Cat. No.: B14576269
CAS No.: 61452-83-3
M. Wt: 284.23 g/mol
InChI Key: OVJAVPGXYUKPOZ-UHFFFAOYSA-N
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Description

2-[2-(5-Nitrofuran-2-yl)ethenyl]pyrido[2,3-d]pyrimidin-5(8H)-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties .

Preparation Methods

The synthesis of 2-[2-(5-Nitrofuran-2-yl)ethenyl]pyrido[2,3-d]pyrimidin-5(8H)-one typically involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH). The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process, leading to the formation of the pyrido[2,3-d]pyrimidin-5-one core .

Chemical Reactions Analysis

2-[2-(5-Nitrofuran-2-yl)ethenyl]pyrido[2,3-d]pyrimidin-5(8H)-one undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(5-Nitrofuran-2-yl)ethenyl]pyrido[2,3-d]pyrimidin-5(8H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(5-Nitrofuran-2-yl)ethenyl]pyrido[2,3-d]pyrimidin-5(8H)-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which are involved in cell proliferation and survival pathways. This inhibition leads to the suppression of cell growth and proliferation, making it a potential antiproliferative agent .

Comparison with Similar Compounds

2-[2-(5-Nitrofuran-2-yl)ethenyl]pyrido[2,3-d]pyrimidin-5(8H)-one can be compared with other pyrido[2,3-d]pyrimidine derivatives such as:

These compounds share a similar core structure but differ in their functional groups and biological activities, highlighting the unique properties of this compound.

Properties

CAS No.

61452-83-3

Molecular Formula

C13H8N4O4

Molecular Weight

284.23 g/mol

IUPAC Name

2-[2-(5-nitrofuran-2-yl)ethenyl]-8H-pyrido[2,3-d]pyrimidin-5-one

InChI

InChI=1S/C13H8N4O4/c18-10-5-6-14-13-9(10)7-15-11(16-13)3-1-8-2-4-12(21-8)17(19)20/h1-7H,(H,14,15,16,18)

InChI Key

OVJAVPGXYUKPOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC(=NC=C2C1=O)C=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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